![molecular formula C17H17Cl2N5O2 B14644972 Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine CAS No. 52128-08-2](/img/structure/B14644972.png)
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine is a complex organic compound that features a quinazoline core structure substituted with a 3,5-dichloroanilino group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagentsThe final step involves the attachment of the acetic acid moiety, which can be achieved through esterification or amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects in diseases like cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: Similar in structure but lacks the quinazoline core.
3,5-Dichloroaniline: Shares the dichloroaniline moiety but differs in the rest of the structure.
Quinazoline derivatives: Various quinazoline-based compounds with different substituents and biological activities.
Uniqueness
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
52128-08-2 |
|---|---|
Molekularformel |
C17H17Cl2N5O2 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H13Cl2N5.C2H4O2/c16-9-4-10(17)6-11(5-9)20-7-8-1-2-13-12(3-8)14(18)22-15(19)21-13;1-2(3)4/h1-6,20H,7H2,(H4,18,19,21,22);1H3,(H,3,4) |
InChI-Schlüssel |
IGNLWCWQGPEVGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC2=C(C=C1CNC3=CC(=CC(=C3)Cl)Cl)C(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)

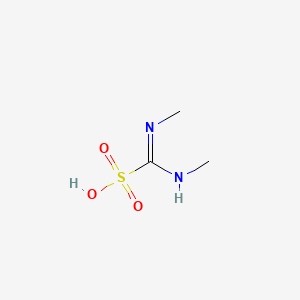
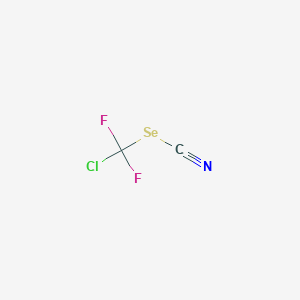


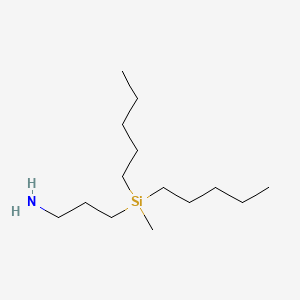
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
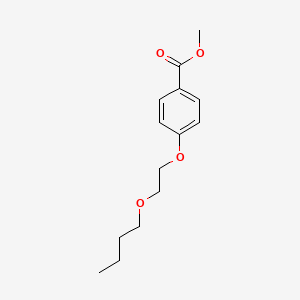
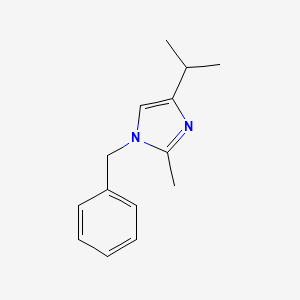
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
